molecular formula C24H30N2O3 B11261234 4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B11261234
M. Wt: 394.5 g/mol
InChI Key: PUKGEEGFGRHLAT-UHFFFAOYSA-N
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Description

4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, an isobutyryl group, and a tetrahydroquinoline moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the isobutyryl group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as pyridine.

    Attachment of the butoxy group: The resulting intermediate undergoes an etherification reaction with butanol in the presence of a strong acid like sulfuric acid.

    Formation of the benzamide core: Finally, the compound is synthesized by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the benzamide core using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide or butoxy derivatives.

Scientific Research Applications

4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Similar structure with a tert-butyl group instead of a butoxy group.

    1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine: Lacks the benzamide core and butoxy group.

Uniqueness

4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the combination of its butoxy group, isobutyryl group, and tetrahydroquinoline moiety attached to a benzamide core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

4-butoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

InChI

InChI=1S/C24H30N2O3/c1-4-5-15-29-21-11-8-18(9-12-21)23(27)25-20-10-13-22-19(16-20)7-6-14-26(22)24(28)17(2)3/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,25,27)

InChI Key

PUKGEEGFGRHLAT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C

Origin of Product

United States

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